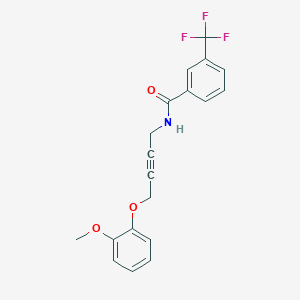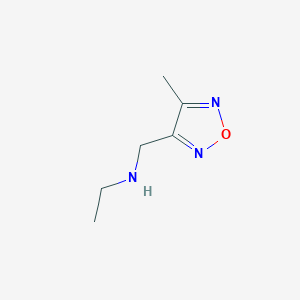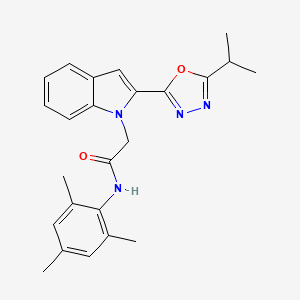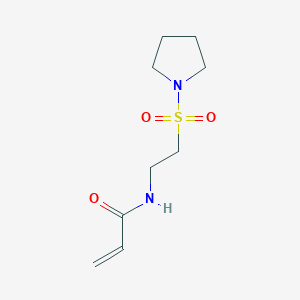
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organogels and Aggregates
Research by Wu et al. (2011) focused on compounds related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, exploring their abilities to form fluorescent gels. These compounds are significant for designing novel organogels based on perylenetetracarboxylic diimides, which can have applications in materials science.
Supramolecular Packing Motifs
The study by Lightfoot et al. (1999) presented a novel mode of organization using similar compounds, which may be relevant to the understanding of some columnar liquid crystals. This research offers insights into the molecular structures and interactions in complex systems.
Fluorescent Triazole Derivatives
Padalkar et al. (2015) conducted a study on fluorescent triazole derivatives related to the compound of interest. These findings are essential for the development of new fluorescent materials, which have applications in sensing, imaging, and display technologies. Read more here.
Antioxidant Agents
Perin et al. (2018) investigated N-arylbenzamides, including compounds similar to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide, as potential antioxidants. This research is crucial for the development of new antioxidant agents, which can have applications in medicine and food industry. Learn more here.
Hyperbranched Aromatic Polyamide
Yang et al. (1999) explored the synthesis and properties of hyperbranched aromatic polyamide, an area related to the applications of the compound . This research contributes to the development of new polymeric materials with potential applications in various industries. Detailed information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-9-2-3-10-17(16)26-12-5-4-11-23-18(24)14-7-6-8-15(13-14)19(20,21)22/h2-3,6-10,13H,11-12H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQYSKXSLVIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)


![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)




![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)